molecular formula C10H15NO4 B1381418 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1565112-25-5

2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No. B1381418
M. Wt: 213.23 g/mol
InChI Key: CAOSWUHZWWHTRP-UHFFFAOYSA-N
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Description

The compound “2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . X-ray diffraction can also be used to determine the crystal structure of a compound .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of “2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid”, the presence of the oxazole ring, ester group, and tert-butoxy group would influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Enantioselective Synthesis and Peptide Construction

Enantioselective Synthesis

This compound is involved in the synthesis of complex molecules with high optical purity, critical for the construction of macrocyclic azole peptides. A study described the synthesis of a related compound via a palladium-catalyzed amide coupling, followed by oxazole formation through bromination and cyclization processes. This methodology provides a route to obtain oxazole subunit positional isomers without racemization, important for developing peptides and macrocycles with specific biological activities (Magata et al., 2017).

Organic Synthesis and Functional Group Transformations

Organic Synthesis Techniques

Research in this area focuses on developing new methodologies for creating and transforming oxazole derivatives. For example, studies have explored the synthesis of oxazole and thiazole derivatives from precursors similar to 2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid. These processes involve cyclization and condensation reactions, contributing to the diversity of synthetic routes available for constructing oxazole-based compounds with potential application in material science, medicinal chemistry, and as intermediates for further chemical transformations (Prokopenko et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions may include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-8(9(12)13)15-7(11-6)5-14-10(2,3)4/h5H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOSWUHZWWHTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)COC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid
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